molecular formula C19H39NO B15195370 4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol CAS No. 6630-84-8

4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol

Cat. No.: B15195370
CAS No.: 6630-84-8
M. Wt: 297.5 g/mol
InChI Key: COGQOBIDAHDXOB-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a tert-butyl group and a dibutylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol typically involves multi-step organic reactions. One common method is the alkylation of cyclohexanol derivatives with tert-butyl groups, followed by the introduction of the dibutylamino methyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl and dibutylamino methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce different alcohols.

Scientific Research Applications

4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the tert-butyl and dibutylamino methyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-2-((dimethylamino)methyl)cyclohexanol
  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
  • 4-tert-Butyl-2-(methylamino)phenol

Uniqueness

4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

6630-84-8

Molecular Formula

C19H39NO

Molecular Weight

297.5 g/mol

IUPAC Name

4-tert-butyl-2-[(dibutylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C19H39NO/c1-6-8-12-20(13-9-7-2)15-16-14-17(19(3,4)5)10-11-18(16)21/h16-18,21H,6-15H2,1-5H3

InChI Key

COGQOBIDAHDXOB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1CC(CCC1O)C(C)(C)C

Origin of Product

United States

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